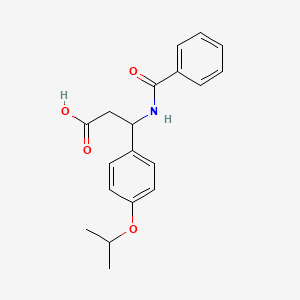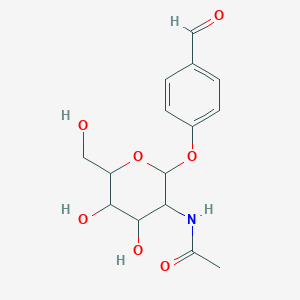![molecular formula C26H25NO5 B4299336 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B4299336.png)
3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid
描述
3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid, also known as IXA, is a novel fluorescent probe that has been widely used in scientific research. IXA is a xanthene-based fluorescent dye that can be used to label proteins, peptides, and other biomolecules. The unique properties of IXA make it an attractive tool for studying biological processes and developing new diagnostic and therapeutic agents.
作用机制
The mechanism of action of 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid involves the attachment of the fluorescent dye to a biomolecule, such as a protein or peptide, through a covalent bond. The fluorescent properties of 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid allow for the visualization and tracking of the labeled biomolecule within cells and tissues. The fluorescence emission of 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid is dependent on the local environment, such as pH and polarity, which can be used to monitor changes in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid are dependent on the specific application and the labeled biomolecule. 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid has been shown to have minimal effects on protein function and stability, making it a valuable tool for studying protein-protein interactions and protein localization within cells. The use of 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid for drug discovery and development has also been shown to have minimal toxicity and side effects.
实验室实验的优点和局限性
The advantages of using 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid in lab experiments include its high sensitivity and selectivity for labeling proteins and peptides, its ability to visualize and track labeled biomolecules within cells and tissues, and its minimal effects on protein function and stability. The limitations of using 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid in lab experiments include its complex synthesis method, its dependence on the specific application and labeled biomolecule, and the potential for interference with other fluorescent probes.
未来方向
There are several future directions for the use of 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid in scientific research. One direction is the development of new 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid-based probes with improved properties, such as increased sensitivity and selectivity, and reduced toxicity and side effects. Another direction is the application of 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid in new areas of research, such as neuroscience and immunology, where the visualization and tracking of biomolecules within cells and tissues are critical for understanding complex biological processes. Additionally, the use of 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid in clinical applications, such as cancer diagnosis and therapy, holds great promise for improving patient outcomes.
科学研究应用
3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid has been used in a wide range of scientific research applications, including protein labeling, cell imaging, and drug discovery. 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid has been shown to have high sensitivity and selectivity for labeling proteins and peptides, making it a valuable tool for studying protein-protein interactions and protein localization within cells. 3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid has also been used to develop new diagnostic and therapeutic agents for cancer and other diseases.
属性
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-3-(9H-xanthene-9-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-16(2)31-18-13-11-17(12-14-18)21(15-24(28)29)27-26(30)25-19-7-3-5-9-22(19)32-23-10-6-4-8-20(23)25/h3-14,16,21,25H,15H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJOHJIPAWQZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(propan-2-yloxy)phenyl]-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 6-bromo-5-methoxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4299255.png)
![2-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4299262.png)
![ethyl 2-[(1H-benzimidazol-2-ylthio)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4299266.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4299270.png)

![3-(4-isopropoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B4299280.png)
![3-(4-isopropoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B4299290.png)

![3-[(2-fluorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299298.png)
![3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299304.png)
![4,4-diphenyl-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B4299311.png)
![3-(4-isopropoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4299335.png)
![3-{[(4-fluorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299340.png)
![3-(4-ethoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B4299361.png)